molecular formula C17H17N3OS2 B4960515 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide

Cat. No. B4960515
M. Wt: 343.5 g/mol
InChI Key: REQUOLXWPKHQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, also known as DTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTT is a thiol-based reducing agent that is commonly used to break disulfide bonds in proteins, thereby facilitating their analysis and manipulation. In addition, DTT has been found to have a range of other biochemical and physiological effects, making it a versatile tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is based on its thiol group, which is able to break disulfide bonds in proteins. This allows for the reduction of protein disulfide bonds to free sulfhydryl groups, which can then be used in a variety of biochemical reactions. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been found to have antioxidant properties, which may be related to its ability to protect cells from oxidative stress.
Biochemical and Physiological Effects
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has a range of biochemical and physiological effects that make it a useful tool for researchers in various fields. In addition to its role as a reducing agent and antioxidant, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been found to modulate the activity of certain enzymes, including protein kinases and phosphatases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has also been shown to protect cells from oxidative stress and to inhibit the formation of protein aggregates.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide in lab experiments is its ability to break disulfide bonds in proteins, which allows for their analysis and manipulation. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is relatively inexpensive and easy to use, making it a popular choice for researchers. However, there are also some limitations to using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, including its potential toxicity and instability in certain conditions.

Future Directions

There are many potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, including the development of new synthesis methods and the exploration of its potential applications in various fields. One area of particular interest is the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide in the study of protein folding and misfolding, which has implications for a range of diseases, including Alzheimer's and Parkinson's. In addition, there is ongoing research on the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide in protein engineering and the development of new therapeutics.

Synthesis Methods

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline with 4,5-dimethylthiazole and sodium hydride, followed by the addition of 2-mercapto-N-(propan-2-yl)acetamide. Alternatively, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide can be synthesized using the reaction of 2-chloroquinoline with 4,5-dimethylthiazole and sodium hydride, followed by the addition of 2-mercapto-N-(propan-2-yl)acetamide.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the primary uses of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is as a reducing agent to break disulfide bonds in proteins, which allows for their analysis and manipulation. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is also commonly used in protein purification, as it can help to prevent the formation of protein aggregates. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been found to have a range of other biochemical and physiological effects, including the ability to protect cells from oxidative stress and to modulate the activity of certain enzymes.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-10-11(2)23-17(18-10)20-16(21)12(3)22-15-9-8-13-6-4-5-7-14(13)19-15/h4-9,12H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQUOLXWPKHQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide

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